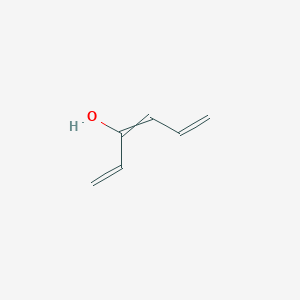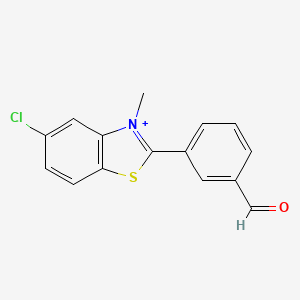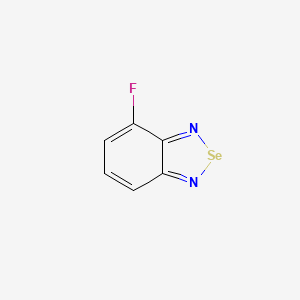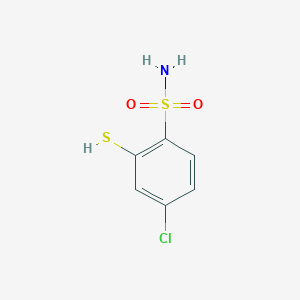
3,6,9,12-Tetraoxatricos-22-enoic acid, 1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,9,12-Tetraoxatricos-22-enoic acid, 1,1-dimethylethyl ester is a synthetic organic compound characterized by its unique structure, which includes multiple ether linkages and a terminal ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetraoxatricos-22-enoic acid, 1,1-dimethylethyl ester typically involves the following steps:
Formation of the Polyether Chain: The polyether chain can be synthesized through a series of etherification reactions, where diols are reacted with appropriate alkyl halides under basic conditions.
Introduction of the Unsaturated Acid: The unsaturated acid moiety can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Esterification: The final step involves the esterification of the unsaturated acid with 1,1-dimethylethanol (tert-butanol) in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3,6,9,12-Tetraoxatricos-22-enoic acid, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The unsaturated moiety can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form the corresponding saturated ester.
Substitution: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated ester.
Substitution: Carboxylic acid and alcohol.
Applications De Recherche Scientifique
3,6,9,12-Tetraoxatricos-22-enoic acid, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty polymers and surfactants.
Mécanisme D'action
The mechanism of action of 3,6,9,12-Tetraoxatricos-22-enoic acid, 1,1-dimethylethyl ester is largely dependent on its chemical structure. The polyether chain allows for interactions with various molecular targets, while the ester group can undergo hydrolysis to release active components. The unsaturated moiety can participate in addition reactions, potentially modifying biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,6,9,12-Tetraoxatricos-22-enoic acid, ethyl ester
- 3,6,9,12-Tetraoxatricos-22-enoic acid, methyl ester
- 3,6,9,12-Tetraoxatricos-22-enoic acid
Uniqueness
3,6,9,12-Tetraoxatricos-22-enoic acid, 1,1-dimethylethyl ester is unique due to its specific ester group, which imparts distinct physical and chemical properties compared to its ethyl and methyl ester counterparts. The tert-butyl ester group provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
716339-43-4 |
|---|---|
Formule moléculaire |
C23H44O6 |
Poids moléculaire |
416.6 g/mol |
Nom IUPAC |
tert-butyl 2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C23H44O6/c1-5-6-7-8-9-10-11-12-13-14-25-15-16-26-17-18-27-19-20-28-21-22(24)29-23(2,3)4/h5H,1,6-21H2,2-4H3 |
Clé InChI |
JMTCSWVBPXKKFB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)COCCOCCOCCOCCCCCCCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Imidazole, 4,5-dihydro-2-[4-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12522449.png)


silane](/img/structure/B12522467.png)
![4-[(2-Chlorohex-1-en-1-yl)sulfanyl]morpholine](/img/structure/B12522473.png)

![9,9'-(1,4-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene]](/img/structure/B12522490.png)

![3,6-Bis[2-[2-(2-chloroethoxy)ethoxy]ethoxy]acridine](/img/structure/B12522501.png)
![2-Chloro-N-[(pyridin-2-yl)carbamoyl]acetamide](/img/structure/B12522503.png)

![1H-Indole, 2-[4-(2-phenylethyl)phenyl]-1-(phenylmethyl)-](/img/structure/B12522517.png)

